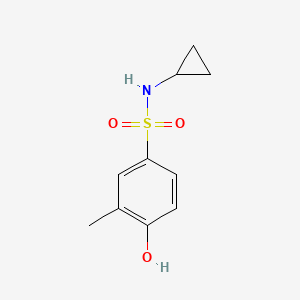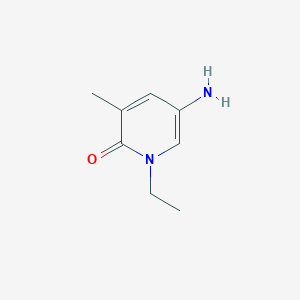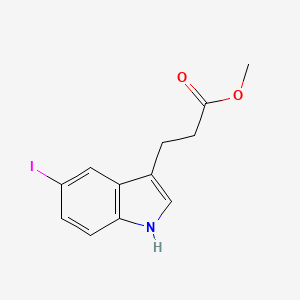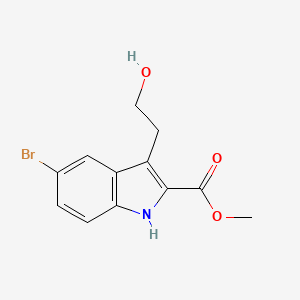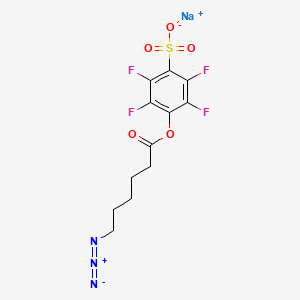
6-Azidohexanoic Acid STP Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azidohexanoic Acid STP Ester is an amine-reactive, water-soluble labeling reagent used to modify proteins, antibodies, and other amine-containing biopolymers in aqueous media. This compound is particularly valued for its stability and efficiency in labeling biomolecules, making it a crucial tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Azidohexanoic Acid STP Ester involves the reaction of 6-Azidohexanoic Acid with 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester. The reaction typically occurs in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) to prevent hydrolysis . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Azidohexanoic Acid STP Ester primarily undergoes substitution reactions, particularly with primary amines. The azide group can also participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing compounds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve primary amines in aqueous media or organic solvents like DMSO or DMF.
Click Chemistry Reactions: Utilize copper (I)-catalyzed cycloaddition with alkyne groups.
Major Products:
Amide Bonds: Formed through the reaction with primary amines.
Triazole Linkages: Resulting from click chemistry reactions with alkynes.
Scientific Research Applications
6-Azidohexanoic Acid STP Ester is widely used in various scientific fields due to its versatility and efficiency:
Mechanism of Action
The mechanism of action of 6-Azidohexanoic Acid STP Ester involves the formation of covalent bonds with primary amines. The STP ester reacts with the amine groups to form stable amide bonds, while the azide group can participate in click chemistry reactions to form triazole linkages . These reactions enable the specific labeling and modification of biomolecules, facilitating various research and industrial applications.
Comparison with Similar Compounds
6-Azidohexanoic Acid Sulfo-NHS Ester: Another amine-reactive, water-soluble labeling reagent with similar applications.
4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) Esters: Used for similar purposes but may differ in stability and efficiency.
Uniqueness: 6-Azidohexanoic Acid STP Ester is unique due to its superior stability in aqueous media compared to other similar compounds like 6-Azidohexanoic Acid Sulfo-NHS Ester . This stability results in more efficient and reproducible labeling of biomolecules, making it a preferred choice for applications that cannot tolerate organic co-solvents .
Properties
Molecular Formula |
C12H10F4N3NaO5S |
|---|---|
Molecular Weight |
407.28 g/mol |
IUPAC Name |
sodium;4-(6-azidohexanoyloxy)-2,3,5,6-tetrafluorobenzenesulfonate |
InChI |
InChI=1S/C12H11F4N3O5S.Na/c13-7-9(15)12(25(21,22)23)10(16)8(14)11(7)24-6(20)4-2-1-3-5-18-19-17;/h1-5H2,(H,21,22,23);/q;+1/p-1 |
InChI Key |
PNXWYBGSQOPUKQ-UHFFFAOYSA-M |
Canonical SMILES |
C(CCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)CCN=[N+]=[N-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


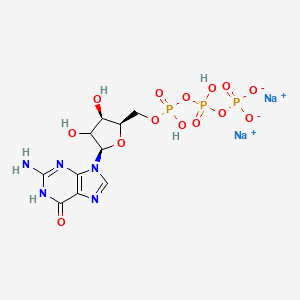
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
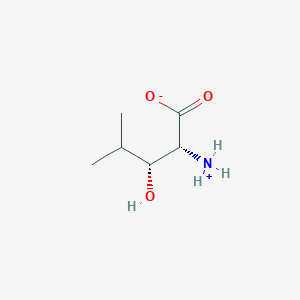
![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13722852.png)
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13722853.png)

